4-chloro-5-cyclopropyl-1H-pyrazole
Overview
Description
4-chloro-5-cyclopropyl-1H-pyrazole is a chemical compound with the CAS Number: 1248516-15-5 . It has a molecular weight of 142.59 and its IUPAC name is 4-chloro-5-cyclopropyl-1H-pyrazole . The compound is typically stored at room temperature and has a physical form of oil .
Synthesis Analysis
The synthesis of pyrazoles, including 4-chloro-5-cyclopropyl-1H-pyrazole, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . There are also methods involving the use of heterocyclic systems and multicomponent approaches .Molecular Structure Analysis
The molecular structure of 4-chloro-5-cyclopropyl-1H-pyrazole is represented by the InChI Code: 1S/C6H7ClN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) . This indicates that the compound consists of a pyrazole ring substituted with a chlorine atom and a cyclopropyl group.Physical And Chemical Properties Analysis
4-chloro-5-cyclopropyl-1H-pyrazole is an oil at room temperature . It has a molecular weight of 142.59 .Scientific Research Applications
Synthesis and Reactivity
Palladium-Catalyzed Arylations : 4-chloro-5-cyclopropyl-1H-pyrazole derivatives have been successfully used in palladium-catalyzed direct arylations. These reactions achieve regioselective C4-arylation of pyrazoles without decomposing the cyclopropyl unit, demonstrating the compound's stability in complex chemical reactions (Sidhom, Soulé, Doucet, & Allouche, 2018).
Synthesis of Triazole Derivatives : The compound is used in the synthesis of various triazole derivatives, highlighting its versatility in organic synthesis (Yan, Chen, Bruneau, Dixneuf, & Doucet, 2012).
Pharmacological Research
Anticancer Properties : Studies have shown that derivatives of 4-chloro-5-cyclopropyl-1H-pyrazole possess potential anticancer properties. For instance, some synthesized pyrazolyl thiourea derivatives exhibited apoptosis and necrosis inducing effects in human cancer cells (Nițulescu, Matei, Aldea, Draghici, Olaru, & Bleotu, 2015).
Antiproliferative Agents : Novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives synthesized from 4-chloro-5-cyclopropyl-1H-pyrazole showed significant cytotoxic effects against breast cancer and leukemia cells, highlighting their potential as antiproliferative agents (Ananda, Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2017).
Molecular Structure and Analysis
Crystallographic Studies : The molecular and crystal structure of pyrazole derivatives, including those with a 4-chloro-5-cyclopropyl substituent, have been extensively studied. These studies provide valuable insights into the stereochemistry and electronic properties of these compounds (Xu & Shi, 2011).
Conformational and NBO Analysis : Detailed conformational studies and Natural Bond Orbital (NBO) analysis have been conducted on pyrazole derivatives. These studies help understand the electronic structure and reactivity of these compounds (Channar, Saeed, Erben, Larik, Riaz, Flörke, & Arshad, 2019).
Safety And Hazards
properties
IUPAC Name |
4-chloro-5-cyclopropyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQAWEVXDQXJOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-cyclopropyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.